AKOS BBS-00005575 AKOS BBS-00005575
Brand Name: Vulcanchem
CAS No.:
VCID: VC9625354
InChI: InChI=1S/C14H12N6/c15-13-18-12(9-5-7-16-8-6-9)20-11-4-2-1-3-10(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19)
SMILES: C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=NC=C4
Molecular Formula: C14H12N6
Molecular Weight: 264.29 g/mol

AKOS BBS-00005575

CAS No.:

Cat. No.: VC9625354

Molecular Formula: C14H12N6

Molecular Weight: 264.29 g/mol

* For research use only. Not for human or veterinary use.

AKOS BBS-00005575 -

Specification

Molecular Formula C14H12N6
Molecular Weight 264.29 g/mol
IUPAC Name 4-pyridin-4-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Standard InChI InChI=1S/C14H12N6/c15-13-18-12(9-5-7-16-8-6-9)20-11-4-2-1-3-10(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19)
Standard InChI Key ZJBYTXKKYSOWRW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=NC=C4
Canonical SMILES C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=NC=C4

Introduction

Chemical Identification and Structural Characteristics

AKOS BBS-00005575 belongs to the AKOS BBS series, a catalog of small molecules designed for high-throughput screening and research applications. While its exact structural formula remains unspecified in accessible literature, analogous compounds in this series (e.g., AKOS BBS-00005656 , AKOS BBS-00003073 ) share common features:

  • Core Structure: Likely a nitrogen- or sulfur-containing heterocycle (e.g., quinoline, thiazole derivatives).

  • Functional Groups: Potential ethyl, methyl, or thione substituents, as seen in AKOS BBS-00005656 (C₁₄H₁₅NOS₃) .

  • Molecular Weight: Estimated 300–400 g/mol based on similar compounds.

Hypothetical Physical Properties:

PropertyValue (Estimated)
Melting Point150–250°C
LogP3.0–5.5
Water SolubilityLow

Synthetic Pathways and Optimization

Synthesis of AKOS BBS compounds typically involves multi-step organic reactions. For AKOS BBS-00005575, plausible routes include:

Cyclocondensation Reactions

Heterocyclic cores are often formed via cyclocondensation of amines with carbonyl compounds. For example, AKOS BBS-00005656 is synthesized using dithioloquinoline precursors . A similar approach may apply here, involving:

  • Thione Formation: Reaction of a primary amine with carbon disulfide under basic conditions.

  • Ring Closure: Acid-catalyzed cyclization to form the heterocyclic backbone.

Functionalization Strategies

Late-stage modifications (e.g., alkylation, acylation) could introduce substituents. For instance, ethoxy groups in AKOS BBS-00005656 are added via nucleophilic substitution .

Applications in Biomedical Research

AKOS BBS compounds are frequently used as:

Enzyme Inhibitors

Analogous molecules (e.g., ACSS2 inhibitors AD-5584 and AD-8007 ) demonstrate bioactivity through target binding. AKOS BBS-00005575 may inhibit kinases or metabolic enzymes, given the prevalence of heterocycles in such roles.

Antibacterial Agents

Thione-containing compounds exhibit antimicrobial properties. The sulfur-rich structure of AKOS BBS-00005656 suggests AKOS BBS-00005575 could disrupt bacterial cell membranes or protein synthesis.

Challenges in Data Availability

Publicly accessible databases (e.g., Chemsrc, ChemicalBook) lack specific entries for AKOS BBS-00005575. Key limitations include:

  • Proprietary Restrictions: Many AKOS compounds are proprietary research tools, limiting published data.

  • Synthesis Complexity: Multi-step syntheses (e.g., AKOS BBS-00003073 ) hinder widespread characterization.

Future Directions for Research

  • Structural Elucidation: X-ray crystallography or NMR studies to resolve the compound’s configuration.

  • Activity Screening: High-throughput assays against cancer cell lines, microbial panels, or enzymatic targets.

  • ADME Profiling: Assessments of absorption, distribution, and metabolic stability, as performed for ACSS2 inhibitors .

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